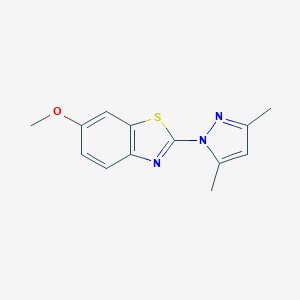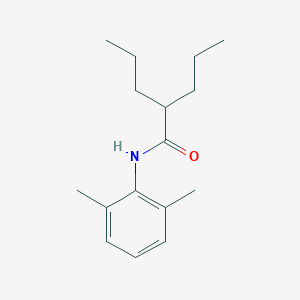
Pentanamide, N-(2,6-dimethylphenyl)-2-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanamide, N-(2,6-dimethylphenyl)-2-propyl- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of pentanamide, N-(2,6-dimethylphenyl)-2-propyl-, is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways and receptors in the body. For example, pentanamide, N-(2,6-dimethylphenyl)-2-propyl-, has been shown to interact with the mu-opioid receptor, which is involved in pain perception and analgesia.
Biochemical and Physiological Effects
Pentanamide, N-(2,6-dimethylphenyl)-2-propyl-, has been shown to exhibit various biochemical and physiological effects in animal studies. For example, it has been shown to reduce pain sensitivity and inflammation in mice. Additionally, it has been shown to improve cognitive function in rats with Alzheimer's disease.
Advantages And Limitations For Lab Experiments
Pentanamide, N-(2,6-dimethylphenyl)-2-propyl-, has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its effects can be easily measured using various assays. However, it also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of pentanamide, N-(2,6-dimethylphenyl)-2-propyl-. One potential direction is the development of novel drug candidates based on its structure and mechanism of action. Another potential direction is the investigation of its potential applications in materials science, such as the synthesis of novel polymers. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
Pentanamide, N-(2,6-dimethylphenyl)-2-propyl-, can be synthesized through a multi-step process involving the reaction of 2,6-dimethylbenzene with propylmagnesium bromide, followed by the addition of pentanoyl chloride. The resulting product is then purified through a series of steps, including recrystallization and column chromatography.
Scientific Research Applications
Pentanamide, N-(2,6-dimethylphenyl)-2-propyl-, has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, pentanamide, N-(2,6-dimethylphenyl)-2-propyl-, has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In pharmacology, pentanamide, N-(2,6-dimethylphenyl)-2-propyl-, has been studied for its potential analgesic and anti-inflammatory effects. In materials science, pentanamide, N-(2,6-dimethylphenyl)-2-propyl-, has been explored as a potential monomer for the synthesis of novel polymers.
properties
CAS RN |
4344-68-7 |
|---|---|
Product Name |
Pentanamide, N-(2,6-dimethylphenyl)-2-propyl- |
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-propylpentanamide |
InChI |
InChI=1S/C16H25NO/c1-5-8-14(9-6-2)16(18)17-15-12(3)10-7-11-13(15)4/h7,10-11,14H,5-6,8-9H2,1-4H3,(H,17,18) |
InChI Key |
JUYZPNJGFNHTAW-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=C(C=CC=C1C)C |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=C(C=CC=C1C)C |
Other CAS RN |
4344-68-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)
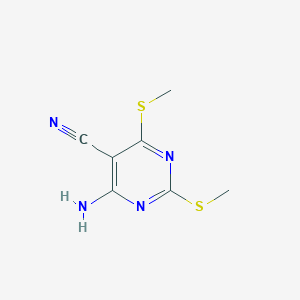
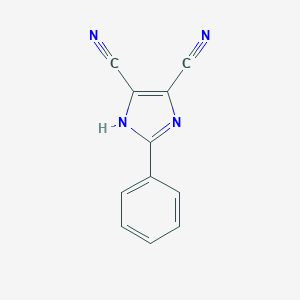
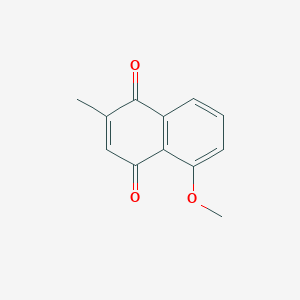
![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)
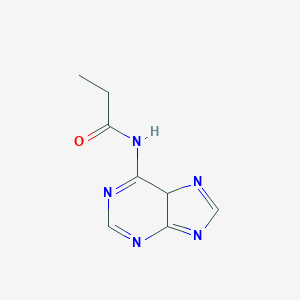
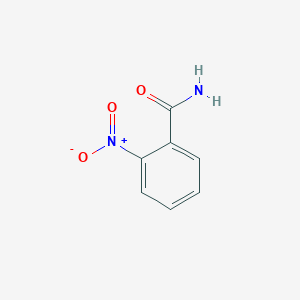

![2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184341.png)
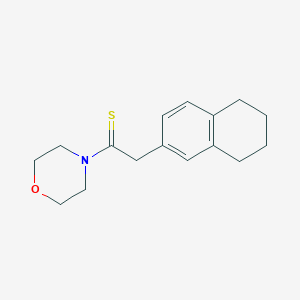

![[1-(Benzenesulfonyl)indol-2-yl]-phenylmethanone](/img/structure/B184348.png)
